2-(1H-imidazol-1-yl)acetamide

Overview

Description

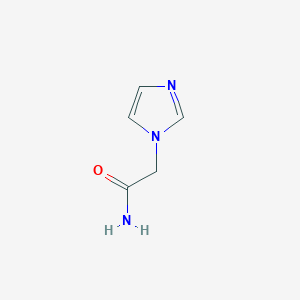

2-(1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been widely investigated for their antimicrobial actions . The synthesis of this compound and similar compounds typically involves the reaction of acetate derivatives of benzimidazole with appropriate amines .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to an acetamide group . The molecular weight of this compound is 125.13 .Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Anticancer Activities

2-(1H-imidazol-1-yl)acetamide derivatives have been explored for their potential anticancer activities. Duran and Demirayak (2012) synthesized derivatives of this compound and found that some exhibited reasonable anticancer activity against various human tumor cell lines, with a high activity specifically against melanoma-type cell lines (Duran & Demirayak, 2012).

Antifungal Agents

The compound has also been modified to create derivatives with antifungal properties. Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, finding significant activity against Candida strains (Altındağ et al., 2017).

Acidity Constant Studies

Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized this compound derivatives, contributing valuable data for further pharmacological applications (Duran & Canbaz, 2013).

Catalysts in Chemical Reactions

This compound has been used in the synthesis of biomimetic ligands and evaluated as catalysts for chemical reactions. Serafimidou et al. (2008) synthesized an acetamide derivative with imidazole rings, using it for alkene epoxidation with H2O2 (Serafimidou et al., 2008).

Antimicrobial and Anticonvulsant Activities

Aktürk et al. (2002) synthesized derivatives of this compound, evaluating their anticonvulsant activity. One derivative showed significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

Inhibitors for Specific Enzymes

Derivatives of this compound have been developed as inhibitors for specific enzymes like β-secretase (BACE-1), contributing to research in neurodegenerative diseases. Yan et al. (2017) synthesized derivatives and evaluated them for their inhibitory activity, identifying potent analogs with high blood-brain barrier permeability (Yan et al., 2017).

Corrosion Inhibition

Rouifi et al. (2020) synthesized benzimidazole derivatives of this compound to study their inhibitory properties against corrosion, finding significant effectiveness in protecting carbon steel (Rouifi et al., 2020).

Mechanism of Action

Target of Action

2-(1H-imidazol-1-yl)acetamide, a derivative of imidazole, has been found to exhibit a broad range of biological activities . , human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 , and bacterial strains .

Mode of Action

Imidazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines , while others have shown antimicrobial activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Safety and Hazards

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future direction in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name |

2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVLRNBGURMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351875 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65991-91-5 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the spectroscopic data tell us about the synthesized 2-(1H-imidazol-1-yl)acetamide derivatives?

A1: The research article describes the synthesis and characterization of several this compound derivatives. The researchers confirmed the identity of these compounds using spectroscopic techniques:

- IR Spectroscopy: This technique provided information about the functional groups present in the molecules, such as the characteristic peaks for amide and imidazole rings. []

- 1H NMR Spectroscopy: This technique provided information about the number and type of hydrogen atoms in the molecules, confirming the expected structure of the synthesized compounds. []

- Mass Spectrometry: This technique provided the molecular weight of the compounds, further supporting their successful synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)